molecular formula C18H15N5O3 B1624394 GSK-3beta Inhibitor XI CAS No. 626604-39-5

GSK-3beta Inhibitor XI

Katalognummer: B1624394
CAS-Nummer: 626604-39-5
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: ZDEJZKULWCZIHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK-3beta-Inhibitor XI ist ein niedermolekularer Inhibitor, der das Enzym Glykogensynthasekinase-3 beta (GSK-3beta) als Ziel hat. Glykogensynthasekinase-3 beta ist eine Serin/Threoninkinase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Glykogenstoffwechsel, Zellproliferation und Apoptose. Die Hemmung von Glykogensynthasekinase-3 beta wurde für das therapeutische Potenzial zur Behandlung von Krankheiten wie Krebs, Diabetes und neurodegenerativen Erkrankungen untersucht .

Herstellungsmethoden

Die Synthese von GSK-3beta-Inhibitor XI umfasst mehrere Schritte. Ein üblicher Syntheseweg umfasst die Bildung eines Pyrrolo[2,3-b]pyridin-Kerns, gefolgt von der Funktionalisierung mit verschiedenen Substituenten, um seine inhibitorische Aktivität zu verbessern. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um das gewünschte Produkt zu erhalten . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter Verwendung von kontinuierlichen Fließreaktoren und die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit umfassen .

Vorbereitungsmethoden

The synthesis of glycogen synthase kinase-3 beta inhibitor XI involves several steps. One common synthetic route includes the formation of a pyrrolo[2,3-b]pyridine core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity .

Analyse Chemischer Reaktionen

Core Structural Features and Binding Interactions

GSK-3β Inhibitor XI belongs to the maleimide-derived kinase inhibitor family, sharing key pharmacophoric elements with SB-216763 and other ATP-competitive inhibitors. Key interactions include:

  • H-bonding with hinge residues (Val135, Asp133) .

  • Hydrophobic interactions with Phe67 and Leu132 .

  • Phosphate-binding pocket engagement via oxadiazole or maleimide motifs .

General Reaction Scheme for Maleimide-Based Inhibitors

StepReaction TypeReagents/ConditionsPurpose
1Suzuki–Miyaura CouplingPd(dppf)Cl₂, bis(pinacolato)diboron, DMF, 80°CAryl–heterocycle bond formation
2CyclizationTrimethyl orthoformate, BF₃·Et₂OOxadiazole/imidazole ring closure
3Reductive AminationNaCNBH₃, Boc-protected aldehydesSide-chain functionalization
4DeprotectionHCl/MeOH or TFA/DCMBoc/Phth removal

Example Synthesis (Compound 36, PDB ID: 8QJI) :

  • Suzuki–Miyaura cross-coupling of 4-bromopyridine with bis(pinacolato)diboron to form a boronic ester intermediate.

  • Amidoxime formation via hydroxylamine hydrochloride treatment of nitrile intermediates.

  • Cyclization with trimethyl orthoformate to yield 1,2,4-oxadiazole cores.

  • Reductive amination with (S)-Boc-pyrrolidine aldehyde to introduce stereochemistry.

Inhibitor Potency vs. Structural Modifications

CompoundModificationIC₅₀ (nM)Target Interaction Change
36 1,2,4-Oxadiazole + thiophene70Dual H-bond with Lys85 and Phe67
37 Phenyl substitution257Loss of oxadiazole–Lys85 interaction
G12 Fluoro-phenyl + carboxamide27.2 µMHydrophobic pocket displacement

Critical Findings:

  • Oxadiazole bioisosteres improve binding affinity by 3–5× compared to amides .

  • Fluorine substitution on aryl rings enhances metabolic stability but reduces solubility .

Catalytic Mechanism and Selectivity

GSK-3β Inhibitor XI operates via ATP-displacement , validated by competitive binding assays . Structural studies of analogs (e.g., 9-ING-41) reveal:

  • Tyr216 phosphorylation stabilizes the active conformation of GSK-3β .

  • Lys85–oxadiazole H-bonding is critical for sub-100 nM potency .

  • Selectivity over CDKs/PKA (>100×) is achieved through steric clashes in the ATP-binding pocket .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Glycogen synthase kinase-3 beta inhibitor XI exerts its effects by binding to the active site of glycogen synthase kinase-3 beta, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The molecular targets and pathways involved include the Wnt signaling pathway, insulin signaling pathway, and neurotrophic factor signaling .

Vergleich Mit ähnlichen Verbindungen

GSK-3beta-Inhibitor XI ist im Vergleich zu anderen Glykogensynthasekinase-3 beta-Inhibitoren aufgrund seiner spezifischen Bindungsaffinität und Selektivität für das Enzym einzigartig. Ähnliche Verbindungen umfassen:

GSK-3beta-Inhibitor XI zeichnet sich durch seine einzigartige chemische Struktur und sein spezifisches Inhibitorprofil aus, was ihn zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und therapeutischen Entwicklung macht .

Biologische Aktivität

GSK-3beta (Glycogen Synthase Kinase 3 beta) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell differentiation, and apoptosis. The GSK-3beta Inhibitor XI (CAS 626604-39-5) is a small molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancer and neurological disorders. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

GSK-3beta is constitutively active under resting conditions and is regulated by phosphorylation. Inhibition of GSK-3beta leads to the stabilization of various signaling pathways, notably the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation. This compound functions by binding to the ATP-binding site of GSK-3beta, preventing substrate phosphorylation and thereby modulating downstream signaling pathways.

Biological Activity

The biological activity of this compound has been characterized in various studies:

  • Cancer Therapeutics :
    • Inhibition of Tumor Growth : Research indicates that GSK-3beta inhibitors, including XI, suppress cancer cell viability across multiple tumor types such as glioblastoma, neuroblastoma, and breast cancer. For instance, a study demonstrated that GSK-3beta inhibition in glioblastoma models led to significant tumor regression when combined with standard therapies like lomustine .
    • Cell Cycle Regulation : Inhibition of GSK-3beta has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, promoting apoptosis in cancer cells .
  • Neurological Effects :
    • Neuroprotection : In models of oxygen-glucose deprivation (OGD), this compound exhibited neuroprotective effects by reducing apoptosis markers and stabilizing β-catenin levels . This suggests its potential role in treating neurodegenerative diseases.
    • Synaptic Plasticity : The inhibitor enhances synaptic plasticity through modulation of signaling pathways critical for neuronal survival .

Case Study 1: Glioblastoma

A recent study evaluated the efficacy of this compound in patient-derived xenograft (PDX) models of glioblastoma. The results indicated that combination therapy with lomustine significantly improved overall survival compared to monotherapy. Histological analyses confirmed tumor regression and increased apoptosis markers in treated groups .

Case Study 2: Neuroblastoma

In animal models of neuroblastoma, this compound demonstrated potent antitumor activity when combined with irinotecan. The combination treatment resulted in a marked reduction in tumor size and improved survival rates compared to controls .

Data Tables

Study Model Treatment Outcome Reference
Study 1Glioblastoma PDXThis compound + LomustineIncreased overall survival & tumor regression
Study 2NeuroblastomaThis compound + IrinotecanSignificant antitumor effect
Study 3OGD Model (Neuronal)This compoundReduced apoptosis markers & enhanced neuronal survival

Research Findings

Research highlights several key findings regarding the biological activity of this compound:

  • Potency and Selectivity : Compared to other inhibitors such as AR-A014418 and TDZD-8, this compound has shown superior potency in inhibiting tumor growth across various cancer models .
  • Mechanistic Insights : Studies have elucidated that inhibition leads to the activation of pro-survival pathways involving AKT1 and β-catenin, which are critical for maintaining neuronal health during stress conditions like OGD .

Eigenschaften

IUPAC Name

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEJZKULWCZIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434343
Record name GSK-3beta Inhibitor XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626604-39-5
Record name GSK-3beta Inhibitor XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-3beta Inhibitor XI
Reactant of Route 2
Reactant of Route 2
GSK-3beta Inhibitor XI
Reactant of Route 3
Reactant of Route 3
GSK-3beta Inhibitor XI
Reactant of Route 4
GSK-3beta Inhibitor XI
Reactant of Route 5
GSK-3beta Inhibitor XI
Reactant of Route 6
GSK-3beta Inhibitor XI

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.